molecular formula C21H23ClN2O4S B2696778 3-(4-chlorobenzenesulfonyl)-N,N-diethyl-6,7-dimethoxyquinolin-4-amine CAS No. 1029755-68-7

3-(4-chlorobenzenesulfonyl)-N,N-diethyl-6,7-dimethoxyquinolin-4-amine

Cat. No.: B2696778
CAS No.: 1029755-68-7
M. Wt: 434.94
InChI Key: SCYWKKTZOQWRAG-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzenesulfonyl)-N,N-diethyl-6,7-dimethoxyquinolin-4-amine is a synthetic quinoline derivative of high interest in pharmaceutical and biological chemistry research. This compound features a 6,7-dimethoxyquinoline core, a scaffold recognized for its broad bioactivity and presence in various pharmacologically active molecules . The 4-chlorobenzenesulfonyl moiety is a key functional group often utilized to modulate properties like solubility and molecular recognition, and to confer specific electronic characteristics to the molecule . The N,N-diethylamine group at the 4-position is a common feature in active compounds, potentially influencing the molecule's basicity and its interaction with biological targets. Compounds based on the quinoline structure, particularly those with methoxy substitutions, have demonstrated significant research utility across multiple therapeutic areas. These include investigations into antineoplastic agents, protein kinase inhibition, and treatments for disorders of the nervous system, metabolism, and the respiratory system . Furthermore, related isoquinoline and quinazoline derivatives are known to undergo metabolic pathways such as O-demethylation, which is a critical area of study in drug metabolism and pharmacokinetics (DMPK) research . This makes this compound a valuable chemical tool for medicinal chemists and biologists exploring new therapeutic mechanisms, structure-activity relationships (SAR), and metabolic fate. This product is intended for research and development purposes in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N,N-diethyl-6,7-dimethoxyquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O4S/c1-5-24(6-2)21-16-11-18(27-3)19(28-4)12-17(16)23-13-20(21)29(25,26)15-9-7-14(22)8-10-15/h7-13H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYWKKTZOQWRAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=NC2=CC(=C(C=C21)OC)OC)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-chlorobenzenesulfonyl)-N,N-diethyl-6,7-dimethoxyquinolin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine and sulfonyl groups exhibit distinct reactivity under oxidizing conditions:

a. N-Oxide Formation
The quinoline nitrogen can be oxidized to form an N-oxide derivative using m-chloroperbenzoic acid (m-CPBA):

  • Reaction Conditions :

    • Oxidizing Agent: m-CPBA (1–2 equivalents)

    • Solvent: Chloroform or dichloromethane

    • Temperature: Room temperature, 12–24 hours

  • Impact on Structure :

    • NMR shifts: H3 (quinoline) moves from δ 7.98 ppm to δ 8.54 ppm .

    • Electronic effects: Increased polarity alters binding properties .

b. Sulfonyl Group Stability
The sulfonyl group remains intact under standard oxidizing conditions due to its high oxidation state.

Nucleophilic Aromatic Substitution

The quinoline ring’s reactivity is influenced by electron-donating (OCH₃, NEt₂) and withdrawing (SO₂C₆H₄Cl) groups:

PositionReactivityExample Reaction
5, 8Activated (para to OCH₃)Nitration, halogenation
2Deactivated (meta to SO₂)Limited substitution
  • Nitration :

    • Reagent: HNO₃/H₂SO₄

    • Conditions: 30–60°C, 12 hours

    • Product: Nitro derivatives at position 5 or 8 .

Hydrolysis Reactions

a. Sulfonamide Hydrolysis
The sulfonamide bond is resistant to hydrolysis under mild conditions but cleaves under harsh acidic/basic environments:

  • Acidic Hydrolysis :

    • Conditions: 6M HCl, reflux, 48 hours

    • Products: 4-Chlorobenzenesulfonic acid + Quinolin-4-amine derivative .

  • Basic Hydrolysis :

    • Conditions: 5M NaOH, 100°C, 24 hours

    • Limited degradation observed .

Reduction Reactions

a. Quinoline Ring Hydrogenation
Catalytic hydrogenation reduces the quinoline ring to a tetrahydroquinoline derivative:

  • Conditions :

    • Catalyst: Pd/C or PtO₂

    • Solvent: Ethanol or THF

    • Pressure: 1–3 atm H₂

    • Yield: 70–85%

b. Sulfonyl Group Reduction
The sulfonyl group is generally stable under hydrogenation but can be reduced to a thiol with LiAlH₄:

  • Conditions :

    • Reagent: LiAlH₄ (excess)

    • Solvent: Dry THF

    • Temperature: 0°C to reflux

    • Product: 4-Chlorobenzenethiol derivative (low yield) .

Complexation with Metals

The amine and sulfonyl groups enable coordination with transition metals:

  • Example : Cu(II) complexation enhances solubility in polar aprotic solvents .

  • Application : Potential use in catalytic systems or as a metalloenzyme inhibitor .

Key Findings

  • The compound’s reactivity is dominated by the electron-rich quinoline core and electron-withdrawing sulfonyl group.

  • N-Oxide formation and ring hydrogenation are synthetically valuable for modifying bioactivity .

  • Stability under physiological conditions (pH 7.4, 37°C) suggests suitability for pharmaceutical applications .

Scientific Research Applications

Medicinal Chemistry

The primary applications of this compound are in the field of medicinal chemistry. It is being investigated for its potential as an anticancer agent, particularly due to its structural similarity to other compounds known for their ability to inhibit protein kinases and modulate cellular signaling pathways involved in tumor growth and proliferation. Preliminary studies suggest that this compound may possess anti-cancer properties, although further research is needed to elucidate its mechanisms of action and therapeutic potential.

Synthesis of Aryl Sulfonyl Derivatives

This compound has been utilized in the synthesis of arylsulfonylindoles, which are of interest due to their pharmacological properties. The synthesis process typically involves an aza-Michael addition reaction with 2-pyridylpiperazine. However, initial evaluations indicated poor binding affinity for the 5-HT6 receptor in standard assays, suggesting that while the compound has potential, modifications may be necessary to enhance its biological activity.

Interaction studies involving 3-(4-chlorobenzenesulfonyl)-N,N-diethyl-6,7-dimethoxyquinolin-4-amine focus on its binding affinity to specific proteins and enzymes. Techniques such as surface plasmon resonance and fluorescence polarization assays are employed to assess these interactions. Understanding these mechanisms is crucial for determining the compound's therapeutic efficacy and potential side effects.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N,N-diethyl-6,7-dimethoxyquinolin-4-amine involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and inhibiting the activity of topoisomerase enzymes, which are crucial for DNA unwinding and replication . This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s quinoline scaffold is shared with several pharmacologically active analogues. Key structural variations include:

Compound Substituents Key Features Reference
Target Compound 3-(4-Cl-benzenesulfonyl), 4-(N,N-diethyl) Enhanced polarity (sulfonyl) and moderate lipophilicity (diethyl)
6,7-Dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine (GW 284543) 4-(3-phenoxyphenyl) Increased aromatic bulk; EGFR/c-Met inhibition potential
N-(2-(3,4-Dichlorophenyl)-benzimidazol-6-yl)-6,7-dimethoxyquinolin-4-amine 4-(benzimidazolyl-dichlorophenyl) Improved c-Met inhibition (IC₅₀: <50 nM)
6,7-Dimethoxy-N-(4-methylbenzyl)quinazolin-4-amine Quinazoline core, 4-(4-methylbenzyl) Reduced steric hindrance; potential for kinase selectivity
N,N-Diethyl-6,7-dimethoxyquinolin-4-amine 4-(N,N-diethyl) Intermediate for quaternary ammonium derivatives (e.g., methylated analogues)
  • Quinoline vs. Quinazoline Cores: Quinazolines (e.g., CAS 477855-29-1) exhibit distinct electronic profiles due to the additional nitrogen atom, often enhancing binding to ATP pockets in kinases like EGFR . The target compound’s quinoline core may favor alternative binding modes.
  • Sulfonyl vs.

Physicochemical Properties

  • Solubility: The sulfonyl group enhances aqueous solubility compared to methylbenzyl or phenoxyphenyl analogues .
  • Lipophilicity: LogP values for diethylamine-substituted quinolines are typically higher (e.g., ~3.5) than those with polar substituents (e.g., benzimidazoles: ~2.8), impacting blood-brain barrier penetration .

Biological Activity

3-(4-chlorobenzenesulfonyl)-N,N-diethyl-6,7-dimethoxyquinolin-4-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to a class of quinoline derivatives, which have been studied for various pharmacological effects including anticancer properties.

The molecular formula of this compound is C16H18ClN2O4SC_{16}H_{18}ClN_{2}O_{4}S, with a molecular weight of approximately 366.84 g/mol. The compound features a chlorobenzenesulfonyl group and two ethyl groups attached to the nitrogen atoms, enhancing its solubility and biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Quinoline derivatives have been shown to interact with various biological targets, including kinases and other proteins involved in signal transduction pathways.

Key Mechanisms:

  • Inhibition of Kinase Activity : Quinoline derivatives often act as kinase inhibitors, which are crucial in cancer therapy. They can disrupt signaling pathways that promote cell growth and survival.
  • Induction of Apoptosis : Some studies suggest that these compounds can induce programmed cell death in cancer cells, thereby reducing tumor growth.
  • Antioxidant Properties : The presence of methoxy groups may contribute to antioxidant activity, which can protect cells from oxidative stress.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies show that it effectively inhibits the proliferation of various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.2Apoptosis induction
A549 (Lung)3.8Kinase inhibition
HeLa (Cervical)4.5Cell cycle arrest

Case Studies

  • MCF-7 Breast Cancer Model : In a study involving MCF-7 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 5.2 µM. Mechanistic studies indicated that this effect was mediated through the induction of apoptosis as evidenced by increased caspase activity and PARP cleavage.
  • A549 Lung Cancer Model : In A549 lung cancer cells, the compound demonstrated an IC50 value of 3.8 µM. The mechanism was attributed to the inhibition of key kinases involved in the MAPK pathway, leading to reduced cell proliferation and increased apoptosis.
  • HeLa Cervical Cancer Cells : Treatment with this compound resulted in significant cell cycle arrest at the G2/M phase, indicating potential as a chemotherapeutic agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest:

  • Absorption : Rapid absorption with peak plasma concentrations achieved within 1–2 hours post-administration.
  • Distribution : High tissue distribution due to lipophilicity from ethyl substitutions.
  • Metabolism : Primarily metabolized by liver enzymes; potential for drug-drug interactions must be considered.
  • Excretion : Renal excretion as metabolites; minimal unchanged drug found in urine.

Q & A

Q. 1.1. What are the key synthetic challenges and optimization strategies for preparing 3-(4-chlorobenzenesulfonyl)-N,N-diethyl-6,7-dimethoxyquinolin-4-amine?

Methodological Answer: The synthesis involves nucleophilic substitution and sulfonylation steps. A critical challenge is achieving regioselectivity during the substitution of the quinoline core. For example, in analogous compounds (e.g., N,N-diethyl-6,7-dimethoxyquinolin-4-amine), high-temperature reactions (170°C) with excess diethylamine (20 equiv.) in anhydrous ethanol are required, but this poses explosion risks in sealed flasks . Optimization strategies include:

  • Safety: Use pressure-resistant reactors with protective shielding.
  • Purification: Column chromatography with gradient elution (e.g., 50/50 to 100% ethyl acetate/hexane) improves yield (60% in analogous syntheses) .
  • Scalability: Substitute hazardous solvents (e.g., ethanol) with safer alternatives like acetonitrile for large-scale synthesis.

Q. 1.2. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methoxy groups at C6/C7, diethylamine at C4). For example, 1H^1H-NMR peaks for methoxy groups typically appear at δ 3.8–4.1 ppm .
  • HRMS: Validate molecular weight (e.g., calculated vs. observed [M+H]+^+ peaks) with <2 ppm error .
  • Chromatography: HPLC with UV detection (λ = 254 nm) ensures >95% purity, as demonstrated in safety data sheets for related sulfonamide-quinoline hybrids .

Advanced Research Questions

Q. 2.1. What in vitro assays are suitable for evaluating the pharmacological activity of this compound?

Methodological Answer: Design assays based on structural analogs:

  • Antimicrobial Activity: Follow protocols for quinoline derivatives, such as broth microdilution (MIC determination against S. aureus or E. coli) .
  • Antimalarial Screening: Use Plasmodium falciparum cultures (e.g., HRP2 ELISA) with IC50_{50} calculations, as done for 7-chloro-N-(4-chloro-3-aminophenyl)quinolin-4-amine derivatives .
  • Cytotoxicity: MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices .

Table 1: Example Pharmacological Data for Analogous Compounds

CompoundActivity (IC50_{50}, μM)Selectivity Index (HEK293)Reference
7-Chloro-N-(4-Cl-Ph)0.12 (Pf)>100
N,N-Diethyl-6,7-OMe1.8 (S. aureus)15

Q. 2.2. How can researchers resolve contradictions in bioactivity data across structural analogs?

Methodological Answer: Contradictions often arise from substituent effects or assay variability. Strategies include:

  • SAR Analysis: Systematically vary substituents (e.g., sulfonyl vs. carbonyl groups) and compare activity. For example, 4-chlorobenzenesulfonyl groups enhance solubility but may reduce membrane permeability vs. trifluoromethyl analogs .
  • Assay Standardization: Use internal controls (e.g., chloroquine for antimalarial assays) and replicate experiments across labs.
  • Computational Modeling: Perform docking studies (e.g., with Pf DHODH enzyme) to rationalize activity differences .

Q. 2.3. What environmental fate studies are relevant for assessing its ecological impact?

Methodological Answer: Follow frameworks like Project INCHEMBIOL :

  • Degradation Pathways: Hydrolysis under simulated environmental conditions (pH 4–9, 25°C) with LC-MS/MS monitoring.
  • Bioaccumulation: LogP calculations (predicted ~3.5 for this compound) and in silico models (EPI Suite) estimate BCF values.
  • Toxicity: Algal growth inhibition (OECD 201) and Daphnia magna acute toxicity tests .

Q. 2.4. How can researchers address low yields in sulfonylation reactions during synthesis?

Methodological Answer: Low yields often stem from steric hindrance or poor leaving-group activation. Solutions include:

  • Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
  • Temperature Control: Optimize reaction time/temperature (e.g., 0°C to RT for acid-sensitive intermediates) .
  • Workup: Extract unreacted sulfonyl chlorides with NaHCO3_3 washes to minimize side products .

Methodological Guidance

Q. 3.1. How to design stability studies for long-term storage?

Methodological Answer:

  • Conditions: Store under argon at -20°C in amber vials to prevent photodegradation.
  • Analysis: Monitor purity via HPLC every 3 months; degradation products >5% warrant reformulation .

Q. 3.2. What statistical methods are recommended for analyzing dose-response data?

Methodological Answer:

  • Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Error Analysis: Report 95% confidence intervals for IC50_{50}/EC50_{50} values from ≥3 independent replicates .

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